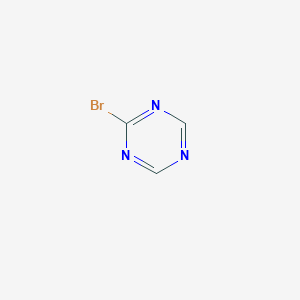
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a bromine atom, a formyl group, and a methyl ester group on the indole ring, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification reactions. One common method includes the bromination of 1-methylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromoindole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the formyl group. Finally, esterification with methanol and a catalytic amount of acid yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Methyl 6-bromo-3-carboxy-1-methyl-1H-indole-4-carboxylate.
Reduction: Methyl 6-bromo-3-hydroxymethyl-1-methyl-1H-indole-4-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various cellular processes, leading to the observed biological effects .
相似化合物的比较
Methyl 3-formyl-1H-indole-6-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1-methyl-1H-indole-3-carboxaldehyde: Lacks the ester group, affecting its solubility and chemical properties.
Methyl 6-bromo-1H-indole-3-carboxylate:
Uniqueness: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is unique due to the combination of functional groups on the indole ring, providing a versatile scaffold for further chemical modifications and diverse applications in research and industry .
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
methyl 6-bromo-3-formyl-1-methylindole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-14-5-7(6-15)11-9(12(16)17-2)3-8(13)4-10(11)14/h3-6H,1-2H3 |
InChI 键 |
QGPBUORSPDQCRM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)





![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
